Cas no 1185291-63-7 (1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate)

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate is a chemically modified piperidine derivative, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The Boc (tert-butoxycarbonyl) group provides robust protection for the amine functionality, enhancing stability during synthetic transformations. The methoxycarbonylmethyl substituent introduces additional reactivity for further derivatization, making it valuable for constructing complex molecular frameworks. The oxalate salt form improves solubility and handling properties, facilitating precise dosing in experimental applications. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential drug candidates. Its well-defined structure and functional group compatibility make it a reliable choice for multi-step synthetic routes.
1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate structure
1185291-63-7 structure
Product Name:1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate
CAS No:1185291-63-7
MF:C15H26N2O8
MW:362.375545024872
CID:2625020
PubChem ID:50999074
Update Time:2025-05-24

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate
    • 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate
    • tert-Butyl4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateoxalate
    • DTXSID60679397
    • Oxalic acid--tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (1/1)
    • 1-Boc-4-Amino-4-methoxycarbonylmethyl piperidine oxalate
    • 1185291-63-7
    • MDL: MFCD11707155
    • Inchi: 1S/C13H24N2O4.C2H2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4;3-1(4)2(5)6/h5-9,14H2,1-4H3;(H,3,4)(H,5,6)
    • InChI Key: HKLFNLPZQORZKV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC(=O)OC)(CC1)N)=O.OC(C(=O)O)=O

Computed Properties

  • Exact Mass: 362.16891579Da
  • Monoisotopic Mass: 362.16891579Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 413
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 156Ų

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate Pricemore >>

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Additional information on 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate

1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate (CAS No. 1185291-63-7)

The compound 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate (CAS No. 1185291-63-7) is a highly specialized chemical entity with significant applications in the field of organic synthesis and drug development. This compound is particularly notable for its structural complexity and functional group diversity, making it a valuable intermediate in the synthesis of various bioactive molecules. The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in controlling the reactivity of the amine functionality, while the methoxycarbonylmethyl group introduces additional versatility into the molecule.

Recent studies have highlighted the importance of piperidine derivatives, such as 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate, in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for peptide synthesis, where the Boc group serves as an efficient protecting group during multi-step synthesis processes. Additionally, the oxalate counterion has been shown to enhance solubility properties, making this compound suitable for use in aqueous-based reaction systems.

The synthesis of 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate involves a series of carefully optimized steps, including nucleophilic substitution, protection/deprotection strategies, and crystallization techniques. Advanced chromatographic methods have been employed to ensure high purity levels, which are critical for its application in sensitive biological assays. Recent advancements in asymmetric catalysis have also enabled the preparation of enantiomerically pure derivatives, further expanding its utility in stereochemistry-driven research.

In terms of applications, this compound has found significant use in medicinal chemistry as a building block for constructing complex ring systems and heterocyclic compounds. Its ability to undergo various transformations, such as alkylation, acylation, and cyclization reactions, makes it an indispensable tool in modern organic synthesis. Furthermore, its role as an intermediate in the synthesis of bioactive agents has been documented in several high-profile research articles, underscoring its importance in contemporary drug discovery pipelines.

From a structural perspective, the piperidine ring provides a rigid framework that facilitates favorable interactions with biological targets. The presence of both amino and carboxylic acid functionalities (via the methoxycarbonyl group) allows for extensive functionalization and modulation of physicochemical properties. This dual functionality is particularly advantageous in designing molecules with desired pharmacokinetic profiles.

Recent research has also focused on leveraging computational chemistry techniques to predict the behavior of 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate in various chemical environments. Molecular docking studies have revealed potential binding modes with key biological receptors, providing insights into its prospective therapeutic applications. Moreover, green chemistry approaches have been applied to optimize its synthesis pathway, reducing waste and improving sustainability.

In conclusion, 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate (CAS No. 1185291-63-7) stands as a testament to the ingenuity of modern chemical synthesis and its pivotal role in advancing scientific research. Its unique combination of functional groups and structural features positions it as a cornerstone in the development of innovative chemical entities with wide-ranging applications across multiple disciplines.

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